molecular formula C12H19N3O4 B15312238 2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Cat. No.: B15312238
M. Wt: 269.30 g/mol
InChI Key: XCPCOFLRZRIETO-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound also contains a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves multiple steps One common method starts with the alkylation of a pyrazole derivative The pyrazole ring is first alkylated using an appropriate alkylating agentThe final step involves the oxidation of the intermediate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the Boc-protected amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms of the pyrazole ring or the Boc-protected amino group.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in various biochemical reactions. The pyrazole ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrazole ring in 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid makes it unique compared to similar compounds. The pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-9(10(16)17)7-8-5-6-15(4)14-8/h5-6,9H,7H2,1-4H3,(H,13,18)(H,16,17)

InChI Key

XCPCOFLRZRIETO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NN(C=C1)C)C(=O)O

Origin of Product

United States

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